Cas no 871731-74-7 (N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide)

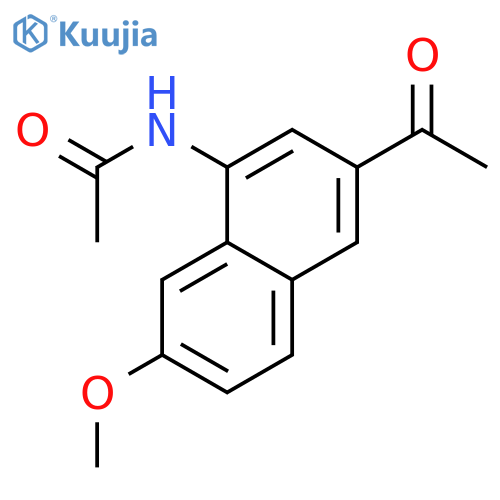

871731-74-7 structure

商品名:N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide

N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide 化学的及び物理的性質

名前と識別子

-

- N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide

- N-(3-Acetyl-7-methoxyphthalen-1-yl)acetamide

- AKOS016000424

- DTXSID90470410

- 871731-74-7

- CS-0330757

- F95427

- DB-371068

-

- インチ: InChI=1S/C15H15NO3/c1-9(17)12-6-11-4-5-13(19-3)8-14(11)15(7-12)16-10(2)18/h4-8H,1-3H3,(H,16,18)

- InChIKey: FCRQGDOTCOCADA-UHFFFAOYSA-N

- ほほえんだ: CC(C1=CC(NC(C)=O)=C2C=C(OC)C=CC2=C1)=O

計算された属性

- せいみつぶんしりょう: 257.10519334g/mol

- どういたいしつりょう: 257.10519334g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 355

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2

N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N110370-250mg |

N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide |

871731-74-7 | 250mg |

$ 495.00 | 2022-06-03 | ||

| Chemenu | CM109631-1g |

N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide |

871731-74-7 | 95% | 1g |

$430 | 2021-08-06 | |

| Alichem | A219006556-1g |

N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide |

871731-74-7 | 95% | 1g |

$998.00 | 2023-08-31 | |

| TRC | N110370-500mg |

N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide |

871731-74-7 | 500mg |

$ 825.00 | 2022-06-03 | ||

| Chemenu | CM109631-1g |

N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide |

871731-74-7 | 95% | 1g |

$*** | 2023-05-29 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401427-1g |

N-(3-acetyl-7-methoxynaphthalen-1-yl)acetamide |

871731-74-7 | 95+% | 1g |

¥3858.00 | 2024-04-27 |

N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide 関連文献

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

4. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

871731-74-7 (N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide) 関連製品

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量